
Bitropenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bitropenyl is a synthetic organic compound known for its unique chemical structure and properties. It is composed of two benzene rings connected by a single bond, making it a biphenyl derivative. This compound has garnered significant attention in various fields of scientific research due to its versatile applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bitropenyl can be synthesized through several methods, including the Wurtz-Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling. These methods involve the coupling of halogenated benzene derivatives under specific conditions:
Wurtz-Fittig Reaction: This method involves the reaction of halogenated benzene with sodium metal in the presence of dry ether. The reaction proceeds as follows[ 2C_6H_5X + 2Na \rightarrow C_{12}H_{10} + 2NaX ] where (X) represents a halogen atom.
Ullmann Reaction: This method involves the coupling of halogenated benzene derivatives in the presence of copper powder at elevated temperatures.
Suzuki-Miyaura Coupling: This method involves the reaction of halogenated benzene with phenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its high yield and efficiency. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure optimal conditions for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Bitropenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form biphenyl quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield biphenyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Biphenyl quinone.
Reduction: Biphenyl alcohols.
Substitution: Nitro-biphenyl, sulfo-biphenyl, and halo-biphenyl derivatives.
Scientific Research Applications
Bitropenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bitropenyl involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Bitropenyl is unique compared to other biphenyl derivatives due to its specific reactivity and applications. Similar compounds include:
Biphenyl: The parent compound of this compound, used in various industrial applications.
Polychlorinated Biphenyls (PCBs): Known for their environmental impact and toxicity.
Biphenyl Quinone: An oxidation product of this compound with distinct chemical properties.
This compound stands out due to its versatility and potential in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
831-18-5 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H |
InChI Key |
DMVKBMNNLFFZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2C=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


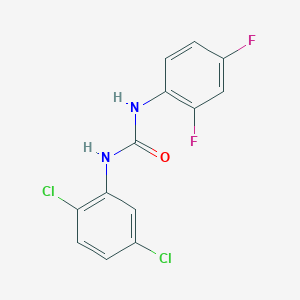
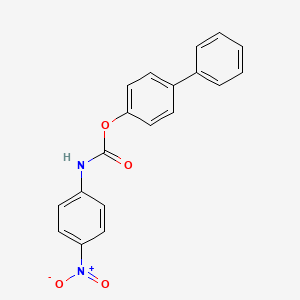

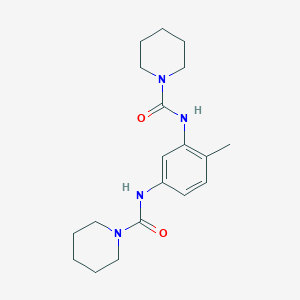

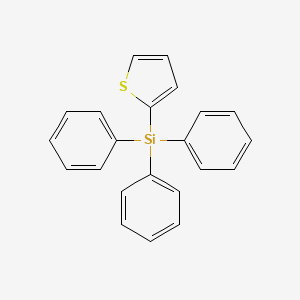
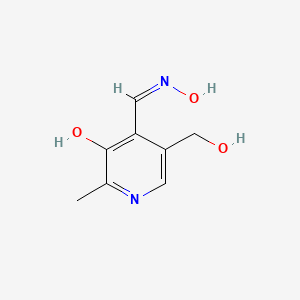


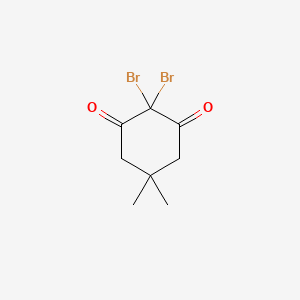
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)
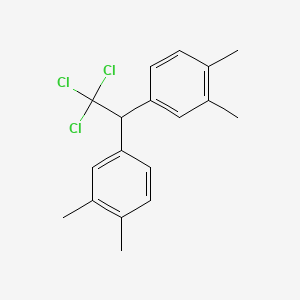
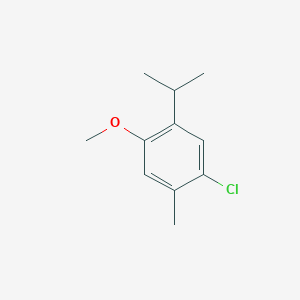
![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)
